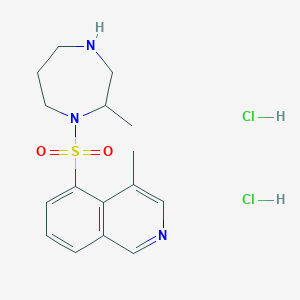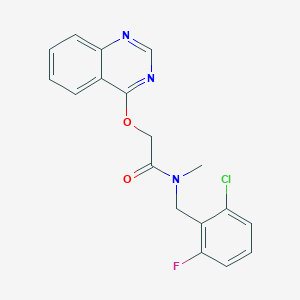
N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a quinazoline moiety, which is often associated with various biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide” typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base like triethylamine.
Substitution Reactions: The chloro and fluoro substituents on the benzyl group are introduced through halogenation reactions, using reagents like thionyl chloride or fluorine gas.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of “N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide” would depend on its specific biological target. Generally, compounds with a quinazoline core are known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and fluoro substituents may enhance binding affinity and selectivity towards specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: A quinazoline derivative used as an anti-cancer agent.
Erlotinib: Another quinazoline-based drug with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
Uniqueness
“N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.
Propriétés
Formule moléculaire |
C18H15ClFN3O2 |
|---|---|
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-quinazolin-4-yloxyacetamide |
InChI |
InChI=1S/C18H15ClFN3O2/c1-23(9-13-14(19)6-4-7-15(13)20)17(24)10-25-18-12-5-2-3-8-16(12)21-11-22-18/h2-8,11H,9-10H2,1H3 |
Clé InChI |
RDWGAYWZTNDIIM-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=C(C=CC=C1Cl)F)C(=O)COC2=NC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


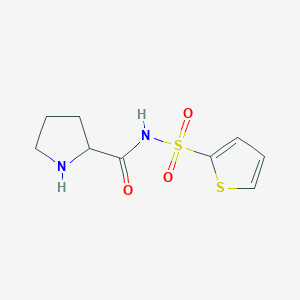
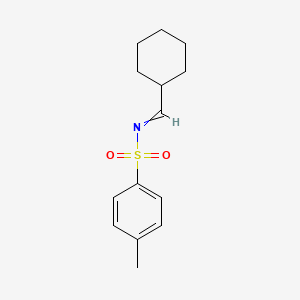
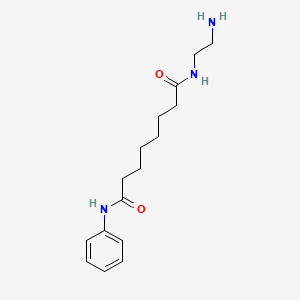
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)


![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)
![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)
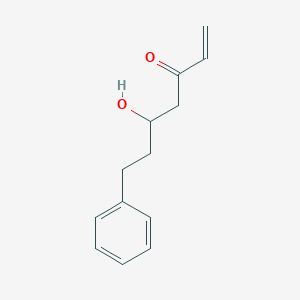

![[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B12515996.png)

